molecular formula C12H8FNO4S B2394636 2-(4-Fluorosulfonyloxybenzoyl)pyridine CAS No. 2411307-18-9

2-(4-Fluorosulfonyloxybenzoyl)pyridine

Cat. No.: B2394636
CAS No.: 2411307-18-9
M. Wt: 281.26
InChI Key: AVILPHDOYHRZNZ-UHFFFAOYSA-N
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Description

2-(4-Fluorosulfonyloxybenzoyl)pyridine is a chemical compound with the molecular formula C12H8FNO4S. It is a fluorinated pyridine derivative, which is known for its unique chemical properties due to the presence of both fluorine and sulfonyloxy groups. These groups impart distinct reactivity and stability to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of 2-(4-Fluorosulfonyloxybenzoyl)pyridine may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorosulfonyloxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The fluorine and sulfonyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.

Scientific Research Applications

2-(4-Fluorosulfonyloxybenzoyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorosulfonyloxybenzoyl)pyridine involves its interaction with molecular targets through its fluorine and sulfonyloxy groups. These groups can form strong bonds with target molecules, leading to specific biological or chemical effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorosulfonyloxybenzoyl)pyridine is unique due to the combination of fluorine and sulfonyloxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in applications where specific interactions with targets are required.

Properties

IUPAC Name

2-(4-fluorosulfonyloxybenzoyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4S/c13-19(16,17)18-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILPHDOYHRZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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